molecular formula C8H8N2O4S B6258069 5-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 155983-99-6

5-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No. B6258069
CAS RN: 155983-99-6
M. Wt: 228.2
InChI Key:
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Description

The compound “5-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The benzothiadiazine ring is a novel scaffold that has been the subject of various pharmacological studies . The compound has a molecular weight of 262.67 .


Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives has been reported in the literature . The functional groups attached to the ring, such as a halo group at the 7 and 8 positions, are responsible for the activity of the compound . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the ring also contribute to its activity .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring . The ring can exhibit various tautomeric forms . The sulfur atom in the ring is adjacent to at least one ring nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the functional groups attached to the benzothiadiazine ring . The halo group at the 7 and 8 positions of the ring and other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the ring can participate in various chemical reactions .

Advantages and Limitations for Lab Experiments

5-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has several advantages and limitations for lab experiments. One of the main advantages is its low cost and easy availability. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, this compound can be synthesized using a variety of methods, including the direct condensation of this compound with a variety of organic compounds.
The main limitation of this compound is its relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, this compound is a small molecule and can be difficult to detect in biological samples. Finally, this compound has a relatively short half-life in the body, which can limit its therapeutic potential.

Future Directions

There are a variety of potential future directions for the study of 5-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione. One potential direction is to further explore its potential role in the treatment of neurological diseases, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. Additionally, further research is needed to explore this compound’s potential use in drug delivery systems and its ability to modulate the activity of various enzymes and receptors. Finally, further research is needed to explore this compound’s potential use in the treatment of other diseases, such as cancer, diabetes, and cardiovascular disease.

Synthesis Methods

5-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is synthesized using a variety of methods, including the direct condensation of 4-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (this compound) with a variety of organic compounds. The most common method is the reaction of this compound with an aldehyde, such as formaldehyde or acetaldehyde, in the presence of an acid catalyst. This reaction produces a mixture of this compound and the corresponding aldehyde adduct, which can then be separated by chromatography. In addition, this compound can also be synthesized from the reaction of 4-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (this compound) with a variety of other organic compounds, including amines and alcohols.

Scientific Research Applications

5-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has been studied for its potential therapeutic benefits in a variety of scientific research applications. In preclinical studies, this compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, this compound has been studied for its potential role in the treatment of neurological diseases, including Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. This compound has also been studied for its potential use in drug delivery systems, as well as its potential ability to modulate the activity of various enzymes and receptors.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves the conversion of 2-aminobenzenesulfonamide to the desired product through a series of reactions.", "Starting Materials": [ "2-aminobenzenesulfonamide", "Methanol", "Sodium hydroxide", "Chlorine gas", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzenesulfonamide in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.", "Step 2: Bubble chlorine gas through the reaction mixture for 30 minutes.", "Step 3: Add sulfuric acid to the reaction mixture and heat to reflux for 2 hours.", "Step 4: Cool the reaction mixture and add sodium nitrite. Stir for 30 minutes.", "Step 5: Add hydrochloric acid dropwise to the reaction mixture until the pH is 1-2.", "Step 6: Add sodium bicarbonate to the reaction mixture until the pH is 7-8.", "Step 7: Extract the product with chloroform and wash with water.", "Step 8: Dry the product with sodium chloride and evaporate the solvent to obtain 5-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione." ] }

CAS RN

155983-99-6

Molecular Formula

C8H8N2O4S

Molecular Weight

228.2

Purity

95

Origin of Product

United States

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